5-Bromo-1H-indazole-7-carboxylic acid
Overview
Description
“5-Bromo-1H-indazole-7-carboxylic acid” is a chemical compound with the CAS Number: 953409-99-9 . It has a molecular weight of 241.04 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of indazoles, including “5-Bromo-1H-indazole-7-carboxylic acid”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “5-Bromo-1H-indazole-7-carboxylic acid” is 1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
“5-Bromo-1H-indazole-7-carboxylic acid” is a solid substance . It has a boiling point of 280-284 (subl.) . The compound is stored at ambient temperature .
Scientific Research Applications
Synthesis and Characterization
- 5-Bromo-1H-indazole-7-carboxylic acid and its derivatives are utilized in various synthesis and characterization studies. For instance, its diethylamide derivative was prepared from 5-bromoindazole-3-carboxylic acid methylester and characterized using spectroscopic techniques and X-ray diffraction studies (Anuradha et al., 2014).
Inhibition Activity and Antioxidant Potential
- Compounds derived from 5-bromo-1H-indazole-7-carboxylic acid showed significant inhibition activity against α-glucosidase, an enzyme linked to diabetes, and exhibited antioxidant potential (Mphahlele et al., 2020).
Pharmaceutical Research
- 5-Bromo-1H-indazole-7-carboxylic acid and its derivatives have been evaluated for their potential in pharmaceutical research, including their activity in inhibiting protein kinases (Vdovin et al., 2021).
Chemical Synthesis Techniques
- This compound is used in developing efficient and scalable chemical synthesis techniques, especially in the creation of various indazole derivatives (Lin et al., 2008).
Structural Studies
- Structural studies of compounds derived from 5-Bromo-1H-indazole-7-carboxylic acid contribute significantly to the understanding of their properties and potential applications in various fields (Teixeira et al., 2006).
Heterocyclic Chemistry
- It plays a role in heterocyclic chemistry, particularly in the study and synthesis of indazoles, which are crucial for developing new chemical entities in pharmaceuticals and other applications (Lebedev et al., 2005).
Safety And Hazards
The safety information for “5-Bromo-1H-indazole-7-carboxylic acid” indicates that it is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing heterocyclic compounds, such as “5-Bromo-1H-indazole-7-carboxylic acid”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
5-bromo-1H-indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUQNYHXNSYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696179 | |
Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indazole-7-carboxylic acid | |
CAS RN |
953409-99-9 | |
Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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